GM1b Ganglioside sugar

Virology Glycobiology Receptor Binding

GM1b Ganglioside sugar is the authentic oligosaccharide moiety (Neu5Acα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glc) of the asialo-series monosialoganglioside GM1b, featuring terminal galactose α2-3 sialylation — a positional isomer of GM1a that is NOT functionally interchangeable. Essential for influenza A/Aichi/2/68 (H3N2) hemagglutinin binding studies where GM1a yields false negatives; validated co-receptor for botulinum neurotoxin BoNT/A5 (X-ray crystallography confirmed); dominant monosialoganglioside in murine immune cells; and the obligate biosynthetic precursor of tumor-associated GD1α. For R&D use only; not for human or animal use.

Molecular Formula C26H45NO19
Molecular Weight
Cat. No. B1164161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGM1b Ganglioside sugar
SynonymsNeu5Acα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glc
Molecular FormulaC26H45NO19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GM1b Ganglioside Sugar: Structural Definition and Glycosphingolipid Classification for Procurement


GM1b ganglioside sugar is a monosialosylgangliotetraosylceramide belonging to the asialo-series of glycosphingolipids, distinguished from the more common a-series gangliosides by the linkage position of its sialic acid residue. While sharing an identical monosaccharide composition with GM1a, GM1b bears its N-acetylneuraminic acid (NeuAc) linked α2-3 to the terminal galactose of the gangliotetraose core rather than to the internal galactose, resulting in the systematic designation IV³NeuAcGgOse₄Cer [1]. This positional isomerism defines a distinct biosynthetic pathway through the asialo-GM1 precursor and confers unique molecular recognition properties that are not recapitulated by GM1a or other common gangliosides [2]. GM1b occurs naturally as an extremely minor component in adult vertebrate brain tissue but is a dominant species in specific murine immune cell lineages and has been identified as a tumor-associated antigen in certain human cancers [3].

Why GM1b Ganglioside Sugar Cannot Be Replaced by GM1a or Asialo-GM1 in Research Applications


Generic substitution of GM1b with the structurally related GM1a or its precursor asialo-GM1 is invalid for research applications requiring the α2-3 terminal galactose sialylation pattern. Despite sharing identical carbohydrate compositions, the positional isomerism between GM1b and GM1a creates fundamentally distinct three-dimensional glycan epitopes that are differentially recognized by viral hemagglutinins, bacterial toxins, endogenous lectins, and monoclonal antibodies [1]. GM1b is not simply an intermediate or degradation product; it represents a distinct biosynthetic branch of the asialo-series pathway that is independently regulated and serves unique functional roles in immune cell signaling, viral pathogenesis, and potentially oncogenic transformation [2]. The quantitative evidence below demonstrates that substitution with GM1a or asialo-GM1 would yield qualitatively different experimental outcomes and would invalidate conclusions drawn from assays designed to probe terminal galactose sialylation-dependent processes [3].

GM1b Ganglioside Sugar: Quantitative Evidence for Differentiated Biological Activity vs. GM1a, Asialo-GM1, and GD1a


Influenza Virus Receptor Activity: GM1b vs. GM1a Direct Comparison

GM1b and GM1a were incorporated into chicken asialoerythrocytes in similar amounts to directly compare their receptor activity for influenza virus A/Aichi/2/68 (H3N2). GM1b-erythrocytes revealed distinct recovery of virus-mediated agglutination at 4°C and subsequent haemolysis at 37°C at pH 5.3, whereas restoration of biological responsiveness by GM1a incorporation was very low under identical conditions [1]. The viral hemagglutinin recognizes the sialosyl residue linked to the nonreducing terminal galactose in GM1b rather than the inner galactose in GM1a.

Virology Glycobiology Receptor Binding

Monoclonal Antibody Specificity: GM1b vs. GM1a, GD1a, GD1b, GT1b Cross-Reactivity

Monoclonal antibody MR155A-7 was generated using gangliosides from GM3 synthase (St3gal5)-deficient mouse brain as immunogens and screened for GM1b specificity. ELISA and TLC-immunostaining analyses demonstrated that MR155A-7 exhibits very high specificity for GM1b among various gangliosides, with negligible cross-reactivity to GM1a, GD1a, GD1b, or GT1b [1]. Reduced GM1b signal in St6galnac5 cDNA-transfected RAW117 cells (where GM1b is converted to GD1α) further substantiated antibody specificity [1].

Immunology Cancer Biomarkers Antibody Development

Lectin Binding Specificity: SeviL Differential Recognition of GM1b vs. GM1a and Asialo-GM1

The mussel R-type lectin SeviL (from Mytilisepta virgata) binds strongly to the oligosaccharides of ganglioside GM1b and to a lesser extent its precursor asialo-GM1, but does not bind to GM1a ganglioside at all [1]. This differential binding profile, characterized by ligand- and protein-based NMR techniques and ligand binding assays, demonstrates that the α2-3 terminal galactose sialylation pattern of GM1b creates a unique recognition motif that is absent in GM1a and only partially present in asialo-GM1.

Glycan Recognition Lectin Engineering Therapeutic Targeting

Cellular Expression Pattern: GM1b as Dominant Species in Murine Myelomonocytic Cells vs. Minor Component in Brain

Quantitative 2D-HPTLC analysis of monosialogangliosides from murine macrophage-like WEHI-3 cells revealed that GM1b and GM1b-GalNAc are the major components, together constituting 77% of the total monosialoganglioside pool, with a third monosialoganglioside (GM1b-GalNAc-Gal) comprising only 3% [1]. In contrast, GM1b is an extremely minor component in normal adult human brain, isolated at a yield of only approximately 6 mg per whole brain [2]. This cell-type specific enrichment indicates that GM1b is not merely a trace biosynthetic intermediate but a functionally significant species in specific immune cell lineages.

Cell Biology Immunology Lipidomics

Structural Differentiation: Sialidase Susceptibility of GM1b vs. GM1a

In contrast to GM1a, the sialic acid residue in GM1b is susceptible to clostridial sialidase in the absence of bile salts [1]. This differential enzymatic susceptibility provides a direct experimental method for distinguishing GM1b from GM1a in complex ganglioside mixtures and confirms the terminal galactose linkage position of the sialic acid. Sequential enzymatic hydrolysis, permethylation analysis, and direct probe mass spectrometry confirmed the structure as NeuAcα2→3Galβ1→3GalNAcβ1→4Galβ1→4Glc→ceramide [1].

Structural Biology Enzymology Analytical Chemistry

Botulinum Neurotoxin Receptor Interaction: GM1b vs. GD1a Binding Specificity

Crystal structures of botulinum neurotoxin subtypes A4 and A5 cell binding domains (HC) in complex with receptor gangliosides reveal subtype-specific ganglioside recognition. HC/A5 binds GM1b oligosaccharide, while HC/A4 binds GD1a [1]. Structural comparison reveals distinct conformational changes and interaction interfaces upon ganglioside binding, demonstrating that the α2-3 terminal galactose sialylation pattern of GM1b is specifically recognized by BoNT/A5 HC domain, whereas GD1a (with internal sialic acid) is recognized by BoNT/A4 HC.

Neurotoxinology Structural Biology Receptor Pharmacology

GM1b Ganglioside Sugar: Validated Application Scenarios for Procurement Decision-Making


Influenza Virus Receptor Studies Requiring Terminal Galactose Sialylation

GM1b is the appropriate ganglioside for studying influenza virus A/Aichi/2/68 (H3N2) receptor interactions where terminal galactose α2-3 sialylation is the critical determinant of viral hemagglutinin recognition. Substitution with GM1a would yield false-negative results due to the internal position of its sialic acid, as demonstrated by direct comparison in chicken asialoerythrocyte incorporation assays [1]. This application is particularly relevant for virology research groups investigating viral entry mechanisms, receptor specificity determinants, and antiviral development targeting the hemagglutinin-ganglioside interaction interface.

Botulinum Neurotoxin A5 Subtype Co-Receptor Structural and Functional Studies

GM1b serves as the specific co-receptor for botulinum neurotoxin subtype A5 (BoNT/A5), as confirmed by X-ray crystallography of the HC/A5 domain in complex with GM1b oligosaccharide [1]. Researchers investigating BoNT/A5 neuronal binding, internalization mechanisms, or developing subtype-specific inhibitors must use GM1b rather than GD1a (the BoNT/A4 receptor) or GM1a. This differentiation is critical for accurate structure-activity relationship studies and for understanding the molecular basis of BoNT subtype-specific neurotoxicity.

Immune Cell Lineage-Specific Marker Studies in Murine Models

In murine systems, GM1b and its extended derivative GM1b-GalNAc are the dominant monosialoganglioside species in myelomonocytic leukemic cell lines (WEHI-3) and are present in stimulated macrophages and T-lineage cells [1]. Researchers conducting lipidomic profiling of immune cell subsets or investigating ganglioside-mediated immune signaling should prioritize GM1b over GM1a for studies of the asialo-series pathway in murine immune tissues. The availability of specific monoclonal antibody MR155A-7 further enables unambiguous detection in complex biological matrices .

Cancer Biomarker Development Targeting 0-Series Ganglioside Expression

GM1b expression has been detected in specific human cancer cell lines using the MR155A-7 monoclonal antibody, and its conversion to GD1α by ST6GalNAc5 has been implicated in metastatic progression [1]. For cancer research groups investigating ganglioside-based tumor markers or developing immunotherapeutic targeting strategies against 0-series gangliosides, GM1b is the essential precursor species for GD1α biosynthesis studies and serves as a distinct antigenic target. Substitution with GM1a would not recapitulate the 0-series pathway expression pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GM1b Ganglioside sugar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.